molecular formula C10H5Cl2FN2 B1468646 4-Chloro-2-(2-chloro-4-fluorophenyl)pyrimidine CAS No. 1342626-42-9

4-Chloro-2-(2-chloro-4-fluorophenyl)pyrimidine

Cat. No.: B1468646
CAS No.: 1342626-42-9
M. Wt: 243.06 g/mol
InChI Key: AGMGRMOCOKGWRR-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-chloro-4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of chlorine and fluorine substituents on the phenyl and pyrimidine rings, respectively. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-chloro-4-fluorophenyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluoroaniline and 2,4-dichloropyrimidine.

    Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate or sodium hydride. The reaction mixture is heated to a temperature range of 80-120°C for several hours to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-chloro-4-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidines.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

4-Chloro-2-(2-chloro-4-fluorophenyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agricultural Chemistry: The compound is used in the synthesis of agrochemicals such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-chloro-4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

4-Chloro-2-(2-chloro-4-fluorophenyl)pyrimidine can be compared with other similar compounds such as:

    2-Chloro-4-fluorophenylpyrimidine: Lacks the additional chlorine substituent on the pyrimidine ring.

    4-Chloro-2-fluorophenylpyrimidine: Lacks the additional chlorine substituent on the phenyl ring.

    2,4-Dichloropyrimidine: Lacks the fluorine substituent on the phenyl ring.

Uniqueness

The presence of both chlorine and fluorine substituents in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

4-chloro-2-(2-chloro-4-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2/c11-8-5-6(13)1-2-7(8)10-14-4-3-9(12)15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMGRMOCOKGWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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